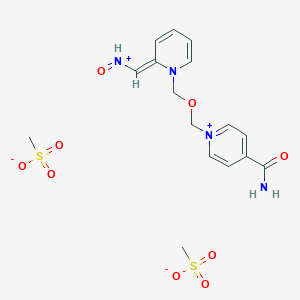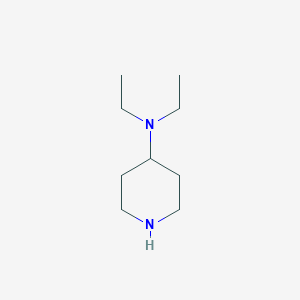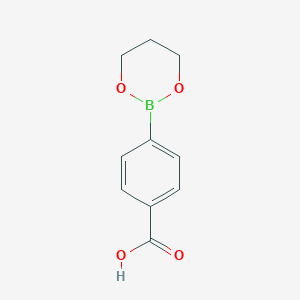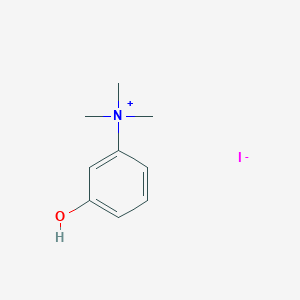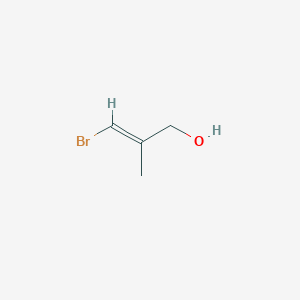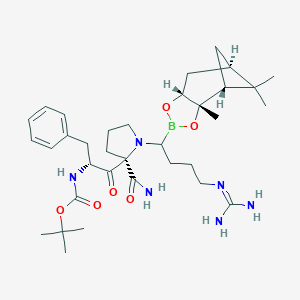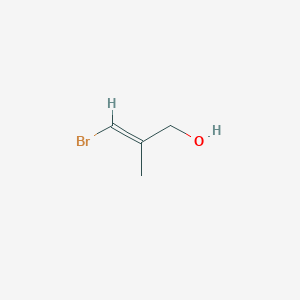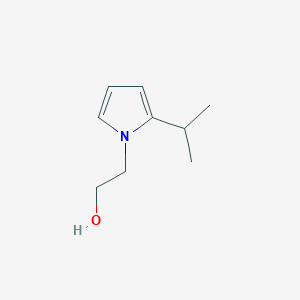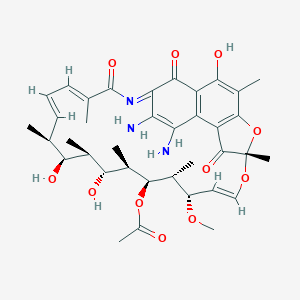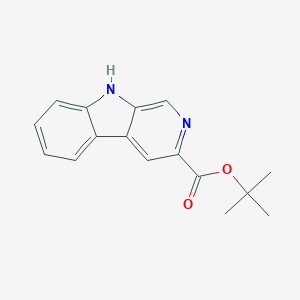
βCCt
概要
科学的研究の応用
Beta-CCT has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of beta-carbolines.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating anxiety, epilepsy, and memory disorders.
Industry: Utilized in the development of new pharmacological agents.
作用機序
β-CCTは、ベンゾジアゼピン受容体のω-1サブタイプに選択的に結合することによってその効果を発揮します。この結合は受容体の活性を阻害し、不安解消効果と健忘効果の低下につながります。 分子標的には、中枢神経系の抑制性シグナル伝達経路において重要な役割を果たす、γ-アミノ酪酸(GABA)受容体複合体が含まれます .
類似化合物の比較
類似化合物
- β-カルボリン-3-カルボン酸メチルエステル(β-CCM)
- β-カルボリン-3-カルボン酸メチル(FG 7142)
- 6,7-ジメトキシ-4-エチル-β-カルボリン-3-カルボン酸メチル(DMCM)
独自性
β-CCTは、ベンゾジアゼピン受容体のω-1サブタイプの選択的拮抗作用によって独特であり、これは複数の受容体サブタイプに作用する可能性のある他のβ-カルボリンとは異なります。 この選択性により、β-CCTは、さまざまなベンゾジアゼピン受容体サブタイプの特定の役割を解明するための薬理学的研究において貴重なツールとなります .
生化学分析
Biochemical Properties
Beta-Cct acts as an α1-selective antagonist and a benzodiazepine mixed agonist/antagonist . It has been shown to interact with GABA-A receptor subtypes, with Ki values of 0.72, 15, 18.9, 110.8, and >5,000 nM at the α1, α2, α3, α5, and α6 subtypes, respectively . These interactions suggest that beta-Cct can modulate the inhibitory neurotransmitter GABA, influencing neuronal excitability and synaptic transmission.
Cellular Effects
Beta-Cct has been demonstrated to reduce alcohol self-administration in alcohol-preferring (P) and high alcohol drinking (HAD) rats . This effect is likely mediated through its action on GABA-A receptors, which play a crucial role in the regulation of inhibitory neurotransmission. Additionally, beta-Cct’s interaction with these receptors may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cellular function.
Molecular Mechanism
The molecular mechanism of beta-Cct involves its binding to GABA-A receptors, where it acts as a near-neutral antagonist . This means that beta-Cct has little or no efficacy at these receptor subtypes, but it can modulate the receptor’s response to other ligands. By inhibiting or activating specific GABA-A receptor subtypes, beta-Cct can alter neuronal excitability and synaptic transmission, leading to its observed effects on behavior and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Cct have been studied over various time frames. The compound is stable when stored at temperatures between 2-8°C and is soluble in DMSO at concentrations of ≥10 mg/mL . Long-term studies have shown that beta-Cct can maintain its efficacy in reducing alcohol self-administration over extended periods, suggesting that its effects are sustained with continued use .
Dosage Effects in Animal Models
The effects of beta-Cct vary with different dosages in animal models. At lower doses, beta-Cct effectively reduces alcohol self-administration without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Beta-Cct is involved in metabolic pathways that include its interaction with enzymes and cofactors. While specific metabolic pathways for beta-Cct have not been extensively detailed, its role as an α1-selective antagonist and benzodiazepine mixed agonist/antagonist suggests that it may influence metabolic flux and metabolite levels through its modulation of GABA-A receptor activity .
Transport and Distribution
Within cells and tissues, beta-Cct is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and function .
Subcellular Localization
Understanding the precise localization of beta-Cct within cells can provide insights into its activity and function at the molecular level .
準備方法
合成経路と反応条件
β-CCTの合成は、通常、β-カルボリン-3-カルボン酸をtert-ブチルアルコールでエステル化することにより行われます。この反応は、硫酸などの酸または水酸化ナトリウムなどの塩基によって触媒されます。 反応条件は、多くの場合、目的のエステル化を達成するために混合物を還流する必要があります .
工業生産方法
β-CCTの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、温度と反応時間を正確に制御するための自動反応器の使用が含まれます。 最終製品の精製は、結晶化またはクロマトグラフィー技術によって達成され、高純度が保証されます .
化学反応の分析
反応の種類
β-CCTは、次のようなさまざまな化学反応を起こします。
酸化: β-CCTは、対応するカルボン酸誘導体を形成するために酸化することができます。
還元: 還元反応は、β-CCTを対応するアルコール誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換β-カルボリン誘導体が含まれ、これらの誘導体は異なる薬理作用を持つ可能性があります .
科学研究への応用
β-CCTは、科学研究において幅広い用途があります。
化学: β-カルボリンの反応性を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質系の調節における役割について調査されています。
医学: 不安、てんかん、記憶障害の治療における潜在的な治療効果について探求されています。
類似化合物との比較
Similar Compounds
- Beta-carboline-3-carboxylate methyl ester (Beta-CCM)
- Methyl beta-carboline-3-carboxylate (FG 7142)
- Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)
Uniqueness
Beta-CCT is unique due to its selective antagonism of the omega-1 subtype of the benzodiazepine receptor, which distinguishes it from other beta-carbolines that may act on multiple receptor subtypes. This selectivity makes Beta-CCT a valuable tool in pharmacological research to dissect the specific roles of different benzodiazepine receptor subtypes .
特性
IUPAC Name |
tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFDKKTXYVCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917695 | |
| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93835-05-3 | |
| Record name | 1,1-Dimethylethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93835-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)

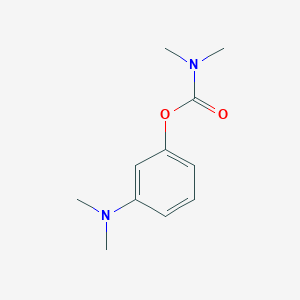
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
